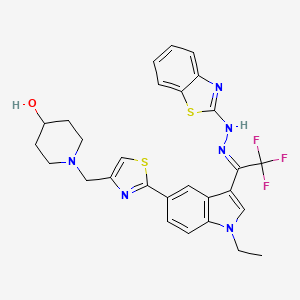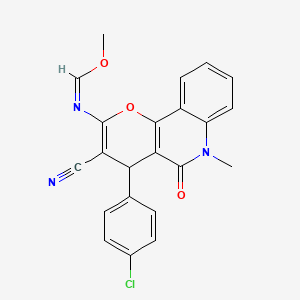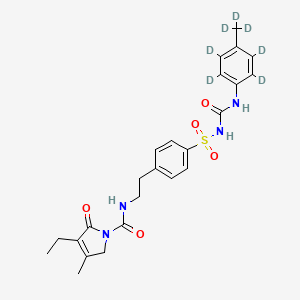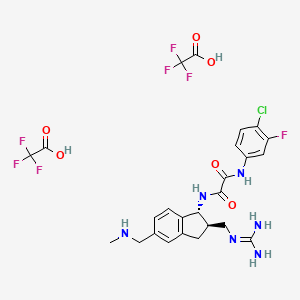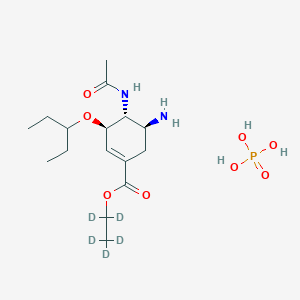
(e)-5-chloro-N-(3,7-dimethylocta-2,6-dien-1-yl)thiophene-2-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Complex III-IN-1 is a chemical compound that plays a significant role in various scientific fields. It is known for its unique properties and applications, particularly in the study of mitochondrial function and electron transport chains. Complex III-IN-1 is often used as an inhibitor in biochemical research to study the mechanisms of electron transport and energy production in cells.
Vorbereitungsmethoden
The synthesis of Complex III-IN-1 involves several steps, including the preparation of intermediate compounds and the final assembly of the complex. The synthetic route typically involves the use of coordination chemistry to combine metal ions with organic ligands. The reaction conditions often require controlled temperatures, specific pH levels, and the use of solvents such as ethanol or methanol. Industrial production methods may involve large-scale synthesis using automated reactors and purification processes to ensure high purity and yield.
Analyse Chemischer Reaktionen
Complex III-IN-1 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like halogens. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce oxidized forms of the complex, while reduction reactions may yield reduced forms.
Wissenschaftliche Forschungsanwendungen
Complex III-IN-1 has a wide range of scientific research applications. In chemistry, it is used to study the mechanisms of electron transport and energy production in cells. In biology, it is used to investigate the role of mitochondria in cellular respiration and the effects of mitochondrial dysfunction on various diseases. In medicine, Complex III-IN-1 is used as a tool to study the effects of mitochondrial inhibitors on cancer cells and other disease models. In industry, it is used in the development of new drugs and therapeutic agents targeting mitochondrial function.
Wirkmechanismus
The mechanism of action of Complex III-IN-1 involves its interaction with the electron transport chain in mitochondria. It specifically targets Complex III, also known as the cytochrome bc1 complex, and inhibits its function. This inhibition disrupts the flow of electrons through the electron transport chain, leading to a decrease in ATP production and an increase in reactive oxygen species. The molecular targets of Complex III-IN-1 include the iron-sulfur clusters and heme groups within Complex III, which are essential for its electron transfer function.
Vergleich Mit ähnlichen Verbindungen
Complex III-IN-1 can be compared with other similar compounds, such as antimycin A, myxothiazol, and stigmatellin. These compounds also inhibit Complex III but differ in their specific binding sites and mechanisms of action. For example, antimycin A binds to the Qi site of Complex III, while myxothiazol and stigmatellin bind to the Qo site. Complex III-IN-1 is unique in its ability to inhibit both the Qi and Qo sites, making it a valuable tool for studying the overall function of Complex III and its role in cellular respiration.
Conclusion
Complex III-IN-1 is a versatile and valuable compound in scientific research, with applications in chemistry, biology, medicine, and industry. Its unique properties and mechanisms of action make it an essential tool for studying mitochondrial function and the electron transport chain. By understanding the synthesis, reactions, and applications of Complex III-IN-1, researchers can gain valuable insights into the fundamental processes of cellular respiration and develop new therapeutic strategies for diseases related to mitochondrial dysfunction.
Eigenschaften
Molekularformel |
C14H20ClNO2S2 |
|---|---|
Molekulargewicht |
333.9 g/mol |
IUPAC-Name |
5-chloro-N-[(2E)-3,7-dimethylocta-2,6-dienyl]thiophene-2-sulfonamide |
InChI |
InChI=1S/C14H20ClNO2S2/c1-11(2)5-4-6-12(3)9-10-16-20(17,18)14-8-7-13(15)19-14/h5,7-9,16H,4,6,10H2,1-3H3/b12-9+ |
InChI-Schlüssel |
RXCJOTIKIQUYOT-FMIVXFBMSA-N |
Isomerische SMILES |
CC(=CCC/C(=C/CNS(=O)(=O)C1=CC=C(S1)Cl)/C)C |
Kanonische SMILES |
CC(=CCCC(=CCNS(=O)(=O)C1=CC=C(S1)Cl)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-(4-Chlorocyclohexa-2,4-dien-1-yl)-7-(3,4,5-trimethoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B12415740.png)
![N-[4-[4-(3-cyanophenyl)piperazin-1-yl]butyl]-4-thiophen-3-ylbenzamide](/img/structure/B12415753.png)
